molecular formula C14H16N2O B1456655 3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one CAS No. 1428143-45-6

3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one

Cat. No.: B1456655
CAS No.: 1428143-45-6
M. Wt: 228.29 g/mol
InChI Key: MIVQARIUWXNEQL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dimethylamino group and a methyl-substituted indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one typically involves the reaction of 1-methylindole with a suitable dimethylamino-substituted reagent under controlled conditions. One common method involves the use of a Vilsmeier-Haack reaction, where 1-methylindole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole derivatives with reduced functional groups.

Scientific Research Applications

3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole: A precursor in the synthesis of 3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one.

    3-(dimethylamino)-1H-indole: A related compound with similar structural features.

    1-(1-methyl-1H-indol-2-yl)ethanone: Another indole derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both the dimethylamino group and the methyl-substituted indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1-methylindol-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-15(2)9-8-14(17)13-10-11-6-4-5-7-12(11)16(13)3/h4-10H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVQARIUWXNEQL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C=C1C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one
Reactant of Route 4
3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.